Ethyl 3-nitroisoxazole-5-carboxylate
Overview
Description
Ethyl 3-nitroisoxazole-5-carboxylate is a chemical compound with the molecular formula C6H6N2O5. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-nitroisoxazole-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and hydroxylamine .
Industrial Production Methods
Industrial production methods for isoxazoles often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-nitroisoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can participate in aromatic nucleophilic substitution reactions with various nucleophiles.
Cycloaddition: The compound can undergo [2+3] cycloaddition reactions with nitrile oxides to form different isoxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and various nucleophiles. Reaction conditions often involve refluxing in methanolic solutions or using microwave irradiation to achieve high yields .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for different applications .
Scientific Research Applications
Ethyl 3-nitroisoxazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-nitroisoxazole-5-carboxylate involves its interaction with biological targets through its nitro and ester functional groups. These groups can undergo reduction and substitution reactions, leading to the formation of active metabolites that interact with specific molecular targets and pathways . The exact pathways and targets depend on the specific application and the nature of the substituents on the isoxazole ring.
Comparison with Similar Compounds
Ethyl 3-nitroisoxazole-5-carboxylate can be compared with other similar compounds, such as:
3,5-Disubstituted isoxazoles: These compounds have different substituents at the 3 and 5 positions, leading to varied biological activities.
4,5-Dihydroisoxazoles: These derivatives have a reduced isoxazole ring, which affects their chemical reactivity and biological properties.
Isoxazole-4-carbaldehydes: These compounds have an aldehyde group at the 4 position, making them useful intermediates in organic synthesis.
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other isoxazole derivatives .
Biological Activity
Ethyl 3-nitroisoxazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological activity, providing a comprehensive overview of its potential applications.
Chemical Structure and Properties
This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. Its molecular formula is . The structural arrangement features a nitro group at the 3-position and a carboxylate group at the 5-position, which contribute to its unique chemical properties and biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with nitro groups often possess enhanced biological activity, making them candidates for further pharmacological studies. This compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and the generation of reactive oxygen species (ROS). The presence of the nitro group is crucial for this activity, as it can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially inhibiting key enzymes involved in cancer progression .
The mechanism of action of this compound involves several pathways:
- Oxidative Stress Induction : The compound generates ROS, leading to cellular damage and apoptosis in cancer cells.
- Enzyme Inhibition : It interacts with specific molecular targets, inhibiting enzymes crucial for cellular metabolism and proliferation.
- Electrostatic Interactions : The polar functional groups in the compound allow for hydrogen bonding and electrostatic interactions with biological macromolecules .
Comparative Analysis with Related Compounds
To understand the unique aspects of this compound, it can be compared with similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 5-nitroisoxazole-3-carboxylate | Nitro group at 5-position | Different positioning affects reactivity |
Methyl 3-methyl-4-nitroisoxazole-5-carboxylate | Methyl substitution at 3-position | Alters lipophilicity and reactivity |
This table illustrates how variations in structure can influence biological activity and reactivity profiles among isoxazole derivatives.
Case Studies
Several case studies have evaluated the efficacy of this compound in different biological contexts:
- Antileishmanial Activity : A study assessed various isoxazole derivatives against Leishmania donovani. Results indicated that modifications in the isoxazole structure significantly impacted their antileishmanial activity, with certain derivatives showing promising results against both promastigote and amastigote stages .
- Trypanocidal Activity : Another investigation focused on nitroisoxazole derivatives against Trypanosoma cruzi, revealing that compounds with larger substituents exhibited enhanced trypanocidal effects. The study emphasized the importance of lipophilicity and structural modifications on biological activity .
Properties
IUPAC Name |
ethyl 3-nitro-1,2-oxazole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5/c1-2-12-6(9)4-3-5(7-13-4)8(10)11/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRTWKLPHNQQOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626811 | |
Record name | Ethyl 3-nitro-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224593-92-3 | |
Record name | Ethyl 3-nitro-1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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